N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
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Overview
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is an organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the context of boron chemistry. It is commonly used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the presence of a palladium catalyst to facilitate the borylation at the benzylic C-H bond . The process may also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include boronic acids, boron-hydride species, and substituted benzyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.
Scientific Research Applications
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Biology: The compound is utilized in the development of boron-based drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the dioxaborolane ring and the benzyl group .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane ring but with an aniline group instead of an ethanamine group.
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: This compound has a nitrophenyl group and a carbonate ester linkage.
Uniqueness
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is unique due to its combination of a dioxaborolane ring and an ethanamine group, which imparts distinct reactivity and versatility in chemical transformations. Its ability to form stable boron-nitrogen bonds makes it particularly valuable in the synthesis of boron-containing pharmaceuticals and materials.
Properties
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-6-17-11-12-9-7-8-10-13(12)16-18-14(2,3)15(4,5)19-16/h7-10,17H,6,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDPCAQSFXUQFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674856 |
Source
|
Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-16-2 |
Source
|
Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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